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Compound of Interest

Compound Name: Di-8-ANEPPS

Cat. No.: B129530 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Di-8-ANEPPS (Pyridinium, 4-(2-(6-(dioctylamino)-2-naphthalenyl)ethenyl)-1-(3-sulfopropyl)-,

inner salt) is a lipophilic, fast-response voltage-sensitive dye extensively utilized in

neuroscience to optically monitor membrane potential dynamics in excitable cells.[1][2][3] Its

rapid response time, in the millisecond range, makes it an invaluable tool for studying transient

electrical events such as action potentials and synaptic potentials in individual neurons,

neuronal populations, and other excitable cells like cardiomyocytes.[3][4] This guide provides a

comprehensive overview of its core applications, technical properties, experimental protocols,

and data interpretation.

Core Applications in Neuroscience
Di-8-ANEPPS is a member of the Amino-Naphthyl-Ethenyl-Pyridinium (ANEP) family of

potentiometric probes. It partitions into the outer leaflet of the plasma membrane and exhibits a

change in its fluorescence properties in response to alterations in the surrounding electric field.

This electrochromic shift allows for real-time, non-invasive measurement of membrane voltage

changes.

Key applications include:

Optical Mapping of Action Potentials: Visualizing the initiation and propagation of action

potentials along axons and dendrites.
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Synaptic Activity Monitoring: Detecting postsynaptic potentials (PSPs) at the single-cell or

network level.

Ion Channel Activity Assays: Indirectly monitoring the activity of voltage-gated ion channels.

High-Throughput Screening: Assessing the effects of pharmacological agents on neuronal

excitability in drug discovery.

Network Plasticity Studies: Investigating long-term changes in neuronal firing patterns.

One of the significant advantages of Di-8-ANEPPS over its analogue, Di-4-ANEPPS, is its

enhanced lipophilicity due to longer hydrophobic tails. This property leads to better retention in

the plasma membrane and reduced internalization, making it more suitable for long-term

imaging experiments. Furthermore, Di-8-ANEPPS is reported to be more photostable and less

phototoxic than Di-4-ANEPPS.

Mechanism of Voltage Sensing
The voltage sensitivity of Di-8-ANEPPS arises from an electrochromic mechanism, where a

change in the membrane potential alters the electronic structure of the dye molecule. This

results in a shift in both its excitation and emission spectra. Depolarization of the membrane

typically causes a blue shift in the excitation spectrum and a decrease in fluorescence intensity

when excited at the red edge of the spectrum, while hyperpolarization leads to a red shift and

an increase in fluorescence. These spectral shifts are the basis for ratiometric imaging, a

technique that enhances the sensitivity of voltage measurements and corrects for artifacts such

as dye bleaching or motion.

Quantitative Data Presentation
The following tables summarize the key quantitative properties of Di-8-ANEPPS.

Table 1: Spectral Properties of Di-8-ANEPPS
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Property Value Environment

Excitation Maximum ~467 nm Phospholipid Vesicles

Emission Maximum ~631 nm Phospholipid Vesicles

Excitation Maximum ~498 nm Methanol

Emission Maximum ~713 nm Methanol

Data sourced from Biotium and Thermo Fisher Scientific.

Table 2: Performance Characteristics of Di-8-ANEPPS

Parameter Value Notes

Fluorescence Change 2-10% per 100 mV
Varies with cell type and

recording conditions.

Ratiometric Sensitivity Up to 15% per 100 mV
Using dual-wavelength

excitation or emission.

Response Time Millisecond range
Sufficient for detecting action

potentials.

Linear Voltage Range -280 mV to +250 mV

The fluorescence response is

proportional to voltage

changes within this range.

Experimental Protocols
Protocol 1: Staining Cultured Neurons with Di-8-
ANEPPS
This protocol describes the general procedure for loading cultured neurons with Di-8-ANEPPS
for subsequent optical recording of membrane potential.

Materials:

Di-8-ANEPPS powder
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Dimethyl sulfoxide (DMSO)

Pluronic F-127 (20% solution in DMSO, optional)

Extracellular solution or culture medium (e.g., Spinner's Minimum Essential Medium -

SMEM)

Cultured neurons on coverslips or in culture dishes

Procedure:

Prepare Stock Solution:

Dissolve Di-8-ANEPPS in high-quality, anhydrous DMSO to create a 1-10 mM stock

solution.

Vortex thoroughly to ensure complete dissolution.

Aliquot the stock solution into small, single-use volumes and store at -20°C, protected

from light.

Prepare Loading Solution:

On the day of the experiment, thaw an aliquot of the Di-8-ANEPPS stock solution.

Dilute the stock solution in the desired extracellular solution or culture medium to a final

working concentration of approximately 5-30 µM.

For some cell types, the addition of Pluronic F-127 to a final concentration of 0.02-0.05%

can aid in dye solubilization and loading, although it may not be necessary for all

preparations.

Vortex the loading solution well.

Cell Loading:

Remove the culture medium from the neurons.
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Add the Di-8-ANEPPS loading solution to the cells, ensuring they are fully submerged.

Incubate the cells for 10-20 minutes at room temperature (20-25°C) or for a shorter

duration (e.g., 10 minutes) at 37°C, protected from light. Note that at 37°C, the rate of dye

internalization may increase. For some applications, incubation at 4°C for 10 minutes is

used to minimize internalization.

After incubation, gently wash the cells two to three times with fresh, pre-warmed

extracellular solution to remove excess dye.

Ready for Imaging:

The cells are now ready for optical recording of membrane potential. Proceed with imaging

immediately.

Protocol 2: Ratiometric Imaging of Membrane Potential
This protocol outlines the general steps for acquiring and analyzing ratiometric data from Di-8-
ANEPPS-stained neurons.

Equipment:

Fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).

Light source with the ability to switch between two excitation wavelengths (e.g., a

monochromator or filter wheel).

Appropriate filter sets for Di-8-ANEPPS.

Procedure:

Microscope Setup:

Place the stained cell culture on the microscope stage.

Focus on the cells of interest.

Image Acquisition:
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Set up the acquisition software to alternate between two excitation wavelengths. For

ratiometric measurements with Di-8-ANEPPS, typical wavelength pairs are around 440

nm and 530 nm.

Acquire a sequence of images, alternating between the two excitation wavelengths.

Synchronize image acquisition with the delivery of any electrical or chemical stimuli.

Data Analysis:

For each time point, subtract the background fluorescence from the images acquired at

both wavelengths.

Select a region of interest (ROI) corresponding to the neuronal membrane.

Measure the average fluorescence intensity within the ROI for each image in the

sequence.

Calculate the ratio of the fluorescence intensities (e.g., F440nm / F530nm) for each time

point.

Plot the fluorescence ratio over time to visualize changes in membrane potential.

Calibration (Optional but Recommended):

To convert fluorescence ratio changes into absolute membrane potential values, a

calibration curve is required.

This can be achieved by performing simultaneous patch-clamp recordings to control the

membrane potential while measuring the corresponding fluorescence ratio.

Plot the fluorescence ratio against the clamped membrane potential and fit a linear

regression to determine the relationship.

Visualizations
Experimental Workflow for Optical Voltage Imaging
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Caption: Experimental workflow for using Di-8-ANEPPS.
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Principle of Ratiometric Voltage Sensing
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Caption: Ratiometric detection of membrane potential changes.

In conclusion, Di-8-ANEPPS is a powerful and versatile tool in the neuroscientist's arsenal,

enabling high-speed optical investigation of the electrical activity that underlies neuronal

function. Its favorable properties, particularly for longer-term imaging, and its suitability for

ratiometric measurements, ensure its continued relevance in both fundamental research and

drug development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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